N-Isopropyl-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 192.28 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, organic synthesis, and materials science. It features a benzothiazole ring, which is known for its diverse pharmacological properties, making it a subject of interest in various scientific fields.
N-Isopropyl-1,3-benzothiazol-2-amine falls under the classification of benzothiazole derivatives. These compounds are recognized for their roles in pharmaceuticals and agrochemicals due to their antimicrobial, antifungal, and anticancer properties. The compound is typically synthesized through methods involving the reaction of 2-aminobenzenethiol with isopropylamine.
The synthesis of N-Isopropyl-1,3-benzothiazol-2-amine can be accomplished through several methods. A common approach involves the condensation reaction between 2-aminobenzenethiol and isopropylamine. This reaction is usually facilitated by heating under solvent conditions that promote nucleophilic attack:
The yield and purity of N-Isopropyl-1,3-benzothiazol-2-amine can be optimized through purification techniques such as recrystallization and chromatography.
N-Isopropyl-1,3-benzothiazol-2-amine possesses a distinct molecular structure characterized by:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 192.28 g/mol |
InChI | InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |
SMILES | CC(C)Nc1nc2ccccc2s1 |
N-Isopropyl-1,3-benzothiazol-2-amine participates in various chemical reactions due to its functional groups:
These reactions enable the exploration of N-Isopropyl-1,3-benzothiazol-2-amine's derivatives with potentially enhanced biological activities.
The mechanism of action for N-Isopropyl-1,3-benzothiazol-2-amine primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that benzothiazole derivatives often exhibit broad-spectrum antimicrobial activity due to these mechanisms.
N-Isopropyl-1,3-benzothiazol-2-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for determining the compound's applicability in various scientific contexts.
N-Isopropyl-1,3-benzothiazol-2-amine has several applications across different fields:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2